molecular formula C12H22N2O2 B7918673 N-Cyclopropyl-N-[(S)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-acetamide

N-Cyclopropyl-N-[(S)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-acetamide

Cat. No.: B7918673
M. Wt: 226.32 g/mol
InChI Key: ORVBHWNDFMSBTF-LBPRGKRZSA-N
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Description

N-Cyclopropyl-N-[(S)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-acetamide is a synthetic organic compound that features a cyclopropyl group, a piperidine ring, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopropyl-N-[(S)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.

    Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via a nucleophilic substitution reaction using an appropriate alkylating agent.

    Cyclopropyl Group Addition: The cyclopropyl group can be added through a cyclopropanation reaction, often using a diazo compound and a transition metal catalyst.

    Acetamide Formation: The final step involves the formation of the acetamide moiety through an acylation reaction using acetic anhydride or a similar reagent.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-N-[(S)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl compound using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The acetamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Formation of carbonyl compounds.

    Reduction: Formation of amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

N-Cyclopropyl-N-[(S)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of N-Cyclopropyl-N-[(S)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulate enzyme activity, or interfere with cellular signaling pathways. Detailed studies on its binding affinity, selectivity, and pharmacokinetics are essential to elucidate its precise mechanism of action.

Comparison with Similar Compounds

N-Cyclopropyl-N-[(S)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-acetamide can be compared with other similar compounds, such as:

    This compound analogs: These compounds share a similar core structure but differ in the substituents attached to the piperidine ring or the acetamide moiety.

    Piperidine derivatives: Compounds with a piperidine ring but different functional groups, such as N-alkyl or N-aryl piperidines.

    Cyclopropyl-containing compounds: Molecules that feature a cyclopropyl group but have different overall structures and functionalities.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-cyclopropyl-N-[(3S)-1-(2-hydroxyethyl)piperidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-10(16)14(11-4-5-11)12-3-2-6-13(9-12)7-8-15/h11-12,15H,2-9H2,1H3/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORVBHWNDFMSBTF-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C1CC1)C2CCCN(C2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N([C@H]1CCCN(C1)CCO)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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